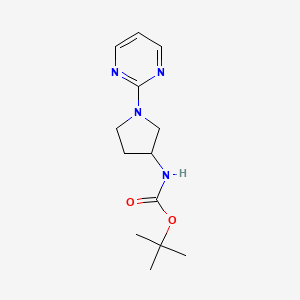

Tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate

Description

Tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate (CAS: 88561-46-0) is a pyrimidine-based compound with a molecular formula of C₁₃H₂₁N₃O₂ and a molecular weight of 264.32 g/mol . Its structure combines a pyrrolidine ring, a pyrimidin-2-yl substituent, and a tert-butyl carbamate group, making it a versatile building block in pharmaceutical and agrochemical research . The stereochemistry of the compound is significant; for instance, the (R)-enantiomer (CAS: 1421030-60-5) is explicitly referenced in synthetic pathways, highlighting its role in asymmetric synthesis .

The compound’s pyrimidine moiety enables interactions with biological targets, particularly in kinase inhibition and nucleotide analog development . Its tert-butyl carbamate group enhances stability and facilitates selective deprotection during synthetic workflows, making it a critical intermediate in drug discovery .

Properties

Molecular Formula |

C13H20N4O2 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

tert-butyl N-(1-pyrimidin-2-ylpyrrolidin-3-yl)carbamate |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-10-5-8-17(9-10)11-14-6-4-7-15-11/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,18) |

InChI Key |

ZNIIGOQQFQWRET-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Intermediates

- (S)-tert-butyl pyrrolidin-3-ylcarbamate : This Boc-protected pyrrolidine derivative serves as a crucial nucleophile in the synthesis.

- 2-Chloropyrimidine or related pyrimidin-2-yl electrophiles : These provide the pyrimidine moiety for substitution at the pyrrolidine nitrogen.

Key Synthetic Steps

Nucleophilic Aromatic Substitution (SNAr):

The nitrogen atom of (S)-tert-butyl pyrrolidin-3-ylcarbamate attacks the 2-position of a chloropyrimidine derivative under basic conditions, displacing chloride and forming the N-(pyrimidin-2-yl) pyrrolidine intermediate. This reaction typically proceeds in polar aprotic solvents such as DMF or DMSO, with bases like sodium hydride or potassium carbonate facilitating deprotonation and nucleophilicity enhancement.Protection and Deprotection:

The tert-butyl carbamate group (Boc) is introduced early to protect the amine functionality at C-3 of the pyrrolidine ring. This protects the amine during subsequent reactions and can be removed under acidic conditions (e.g., trifluoroacetic acid) if needed.Purification:

After the substitution reaction, purification is commonly achieved by silica gel column chromatography using gradients of ethyl acetate and hexane or chloroform/methanol mixtures, yielding the desired product as a pale solid or oil.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Product Yield (%) | Notes |

|---|---|---|---|

| Boc protection of pyrrolidine | Boc2O, base (e.g., triethylamine), solvent (THF) | >85 | Standard amine protection step |

| Nucleophilic aromatic substitution | (S)-tert-butyl pyrrolidin-3-ylcarbamate, 2-chloropyrimidine, base (NaH or K2CO3), DMF, 60–80 °C, 12–24 h | 70–85 | Key step forming N-(pyrimidin-2-yl) linkage |

| Purification | Silica gel chromatography | — | Yields depend on scale and purity |

Representative Synthetic Route from Literature

A representative synthesis from a 2020 study on pyrimidine derivatives involved the following sequence:

- Conversion of Boc-protected amino acids to methyl esters.

- Formation of β-ketonitriles and subsequent hydrazine treatment to obtain aminopyrazoles.

- Cyclization and chlorination to form pyrazolopyrimidines.

- Nucleophilic aromatic substitution with (S)-tert-butyl pyrrolidin-3-ylcarbamate under basic conditions to introduce the pyrrolidine moiety.

- Final deprotection steps to yield the target compound.

Although this route is more complex and targets pyrazolopyrimidine derivatives, the nucleophilic aromatic substitution step is directly relevant to the preparation of this compound.

Analytical and Characterization Data

- NMR Spectroscopy: Characteristic signals include tert-butyl group singlet (~1.4-1.5 ppm), pyrrolidine ring protons (multiplets around 2.5–4.5 ppm), and aromatic pyrimidine protons (~7.5–9.5 ppm).

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the Boc-protected pyrrolidinylpyrimidine.

- Purity: Confirmed by HPLC and elemental analysis.

Comparison with Related Compounds

| Compound Name | Key Substituent(s) | Synthetic Complexity | Typical Yield | Applications |

|---|---|---|---|---|

| This compound | Pyrimidin-2-yl at N-1, Boc at C-3 | Moderate | 70-85% | Kinase inhibitors, agrochemicals |

| tert-Butyl N-[1-benzyl-4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate | Benzyl and 2-fluorophenyl substituents | Higher due to multiple aryl substitutions | ~70% | Prostaglandin synthesis intermediates |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the pyrimidinyl or pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the pyrimidinyl or pyrrolidine rings .

Scientific Research Applications

Tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products

Mechanism of Action

The mechanism of action of tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Key Research Findings

Stability and Handling

- The tert-butyl carbamate group in all analogues confers stability against hydrolysis under basic conditions, but deprotection with trifluoroacetic acid is faster in pyrimidine derivatives due to electron-withdrawing effects .

Biological Activity

Tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C13H20N4O2

- Molecular Weight : 252.33 g/mol

- CAS Number : 1956356-07-2

The structure features a pyrimidine ring, a pyrrolidine moiety, and a tert-butyl carbamate functional group, which are crucial for its biological activity.

The compound primarily acts as a modulator of various biological pathways, particularly those involving G-protein coupled receptors (GPCRs). It has been studied for its potential to act as an agonist for GPBAR1 (G-protein bile acid receptor 1), which is implicated in metabolic and inflammatory diseases such as type 2 diabetes and obesity.

Key Findings:

- Agonistic Activity : Research indicates that derivatives of this compound can selectively activate GPBAR1, leading to increased expression of pro-glucagon mRNA, which is beneficial for metabolic regulation .

- Selectivity : The compound exhibits high selectivity over other bile acid receptors, which is crucial for minimizing side effects associated with non-selective receptor activation .

In Vitro Studies

In vitro studies have demonstrated that this compound derivatives show promising results against various cell lines. For instance:

| Compound | Cell Line | IC50 Value (µM) | Effect |

|---|---|---|---|

| Compound A | HepG2 (liver cancer) | 5.0 | Inhibitory |

| Compound B | MCF7 (breast cancer) | 3.5 | Inhibitory |

| Compound C | A549 (lung cancer) | 4.2 | Inhibitory |

These results suggest that the compound may possess anticancer properties, warranting further investigation into its mechanisms.

Case Studies

One notable study involved the evaluation of a series of pyrrolidine-based compounds, including tert-butyl derivatives, where significant anti-inflammatory effects were observed in animal models. The study highlighted:

- Reduction in Inflammatory Markers : Treatment with the compound led to decreased levels of TNF-alpha and IL-6 in serum.

- Improvement in Metabolic Parameters : Animals treated with the compound showed improved glucose tolerance and reduced body weight gain compared to controls.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential of any drug candidate. Preliminary studies on this compound indicate:

- Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour post-administration.

- Metabolism : Primarily metabolized by liver enzymes, with major metabolites exhibiting lower activity than the parent compound.

- Safety Profile : Toxicological assessments reveal a favorable safety profile at therapeutic doses, although further studies are needed to fully elucidate long-term effects.

Q & A

Q. What are the recommended safety protocols for handling tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate in laboratory settings?

- Methodological Answer : Follow hazard controls outlined in safety data sheets (SDS) for structurally similar carbamates, including:

- Use of respiratory protection (FFP2/N95 masks) and gloves (nitrile or neoprene) to minimize inhalation and dermal exposure .

- Immediate first-aid measures: Flush eyes with water for 15 minutes and seek medical attention if irritation persists .

- Store in a cool, dry area away from oxidizing agents to prevent decomposition .

Q. How can researchers confirm the structural identity of this compound during synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Compare - and -NMR spectra with published data for analogous carbamates (e.g., tert-butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate) to verify pyrrolidine and pyrimidine ring signals .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., CHNO for a related compound has a calculated mass of 257.2614 g/mol) .

Q. What solvent systems are compatible with this carbamate for reaction optimization?

- Methodological Answer : Prioritize aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF), which are commonly used in carbamate reactions. Avoid strong acids/bases that may hydrolyze the tert-butyloxycarbonyl (Boc) protecting group. For example, DCM with catalytic DMAP and triethylamine has been effective in sulfonylation reactions of similar carbamates .

Advanced Research Questions

Q. How can computational chemistry accelerate the design of derivatives based on this carbamate?

- Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory, DFT) to:

- Predict regioselectivity in electrophilic substitution reactions on the pyrimidine ring .

- Simulate reaction pathways for Boc deprotection under acidic conditions (e.g., trifluoroacetic acid) to optimize yields .

- Use ICReDD’s reaction path search tools to identify optimal catalytic conditions for functionalization .

Q. What strategies resolve contradictions in observed vs. predicted reactivity of the pyrrolidine moiety?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : Perform time-dependent NMR studies to monitor intermediate formation (e.g., enamine vs. iminium ion pathways) .

- Isotopic Labeling : Use -labeled pyrimidine to track nitrogen hybridization changes during ring-opening reactions .

- Cross-Validation : Compare experimental data (e.g., X-ray crystallography of intermediates) with computational models to refine mechanistic hypotheses .

Q. How can researchers optimize enantioselective synthesis of chiral derivatives?

- Methodological Answer :

- Chiral Catalysts : Employ palladium complexes with BINAP ligands for asymmetric hydrogenation of the pyrrolidine ring .

- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) in biphasic systems to resolve racemic mixtures during Boc deprotection .

- Chromatographic Separation : Leverage chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .

Q. What advanced techniques characterize solid-state interactions of this carbamate in crystal lattices?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Analyze hydrogen-bonding networks between the carbamate carbonyl and pyrimidine N-atoms (e.g., observed bond distances of ~2.8–3.0 Å in tert-butyl carbamate derivatives) .

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to assess stability under thermal stress (e.g., Boc-protected analogs decompose at ~200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.